

physical and chemical properties of lead tartrate

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Compound of Interest

Compound Name: *Lead tartrate*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Lead Tartrate**

This technical guide provides a comprehensive overview of the core physical and chemical properties of **lead tartrate**, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes.

Physical and Chemical Properties

Lead(II) tartrate is an organic metal salt that presents as a white crystalline powder.^{[1][2]} It is known for its limited solubility in water and alcohol but is soluble in dilute nitric acid and alkali solutions.^{[3][4]} The compound is classified as a hazardous substance, being harmful if swallowed or inhaled, and is recognized as a reproductive and fetal toxicant.^{[1][2][5]}

Quantitative Data Summary

The key physical and chemical properties of lead(II) tartrate are summarized in the table below for easy reference.

Property	Value
CAS Number	815-84-9[1][6]
Molecular Formula	C ₄ H ₄ O ₆ Pb[1][6]
Molecular Weight	355.27 g/mol [2][6]
Appearance	White crystalline powder[1][2]
Density	2.53 g/cm ³ [5][7]
Boiling Point	399.3°C at 760 mmHg[8]
Crystal System	Orthorhombic[9]
Solubility	Insoluble in water and alcohol; Soluble in dilute nitric acid, alkali, and certain ammonium solutions.[3][4]
Stability	Decomposes before melting.[9] Stable under normal conditions.[5]

Crystal Structure

Single crystals of lead(II) tartrate, with the formula [Pb(C₄H₄O₆)]_n, have been successfully grown in a gel medium.[10][11] A redetermination of its crystal structure based on single-crystal X-ray diffraction data provided a more accurate model than previous analyses from powder diffraction data.[10]

In the crystal structure, each Pb²⁺ cation is coordinated to eight oxygen atoms from five different tartrate anions.[10][11] Conversely, each tartrate anion links to four Pb²⁺ cations, creating a robust three-dimensional framework.[10][11] This framework is further stabilized by O—H⋯O hydrogen bonds that form between the hydroxyl groups of one tartrate anion and the carboxylate oxygen atoms of adjacent anions.[10]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of **lead tartrate** crystals.

Synthesis of Lead Tartrate Crystals (Gel Growth Method)

The gel growth method is particularly suitable for growing crystals of substances like **lead tartrate** that are sparingly soluble in water and decompose before melting.^[9]

Objective: To synthesize single crystals of **lead tartrate** using a silica gel medium to control diffusion and promote crystallization.

Materials:

- Sodium metasilicate ($\text{Na}_2\text{SiO}_3 \cdot 9\text{H}_2\text{O}$) (1 M solution)
- Tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$) (1 M solution)
- Lead acetate ($(\text{CH}_3\text{CO}_2)_2\text{Pb} \cdot 3\text{H}_2\text{O}$) or Lead(II) nitrate ($\text{Pb}(\text{NO}_3)_2$)
- Sodium potassium tartrate (for use with lead nitrate)
- Gelatin (optional, as an alternative gelling agent)
- Glass test tubes (e.g., 200 mm length, 25 mm diameter)

Procedure:

- Gel Preparation: A solution of sodium metasilicate (1 M) is titrated with tartaric acid (1 M) until a pH of 5.0-5.2 is achieved. This mixture is then poured into glass test tubes and left to set, which typically takes about 48 hours.^[9]
- Gel Aging: The set gel is aged for approximately 24 hours to ensure its stability.^[9]
- Addition of Supernatant: After aging, a supernatant solution containing the lead salt is carefully poured over the set gel. For example, a solution of lead acetate is used.^[9] An alternative method involves creating a layered gel system where a solution of $\text{Pb}(\text{NO}_3)_2$ and sodium potassium tartrate is poured over a neutral gel layer.^[10]
- Crystal Growth: The test tubes are left undisturbed. The lead ions from the supernatant solution diffuse into the gel, reacting with the tartrate ions to form **lead tartrate**. The

expected chemical reaction with lead acetate is: $(\text{CH}_3\text{CO}_2)_2\text{Pb} \cdot 3\text{H}_2\text{O} + \text{C}_4\text{H}_6\text{O}_6 \rightarrow \text{PbC}_4\text{H}_4\text{O}_6 \cdot 3\text{H}_2\text{O} + 2\text{CH}_3\text{COOH}$ [9]

- Observation and Isolation: Small crystals typically appear near the gel-solution interface within a few days, with larger crystals forming further down in the gel column over a period of one to three weeks.[9][10] Once grown, the crystals can be carefully isolated from the gel.

Characterization Methods

A. Fourier Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the synthesized **lead tartrate** crystals.

Methodology:

- The synthesized **lead tartrate** crystals are thoroughly washed and dried.
- A small sample of the crystal is ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded over a range, typically $4000\text{-}400\text{ cm}^{-1}$.
- The resulting spectrum is analyzed to identify characteristic absorption peaks. For **lead tartrate**, this reveals the presence of water molecules (if hydrated), O-H bonds, C-O stretching, carbonyl (C=O) bonds, and the metal-oxygen (Pb-O) bond.[9]

B. X-ray Diffraction (XRD)

Objective: To confirm the crystalline nature of the material, determine its crystal structure, and measure lattice parameters.

Methodology:

- A powdered sample of the synthesized **lead tartrate** is prepared and mounted on a sample holder.

- The sample is placed in a powder X-ray diffractometer.
- The sample is irradiated with monochromatic X-rays at various angles (2θ).
- The intensity of the diffracted X-rays is measured by a detector.
- The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are used to identify the crystalline phases and determine the lattice parameters of the orthorhombic crystal structure.[9]

C. Thermal Analysis (TGA-DSC)

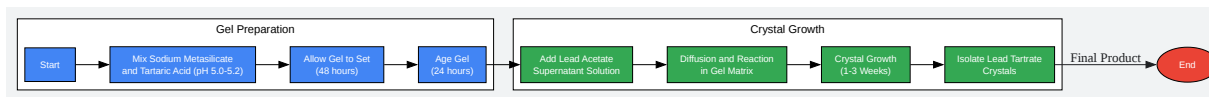
Objective: To study the thermal stability and decomposition behavior of **lead tartrate**.

Methodology:

- A small, precisely weighed sample of **lead tartrate** is placed in a crucible (e.g., alumina).
- The crucible is placed in a thermogravimetric analysis (TGA) instrument, often coupled with differential scanning calorimetry (DSC).
- The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen) over a specified temperature range.
- The TGA measures the change in mass of the sample as a function of temperature, while the DSC measures the heat flow to or from the sample.
- The resulting TGA curve reveals mass loss steps corresponding to dehydration and decomposition, while the DSC curve shows endothermic or exothermic peaks associated with these events.[12]

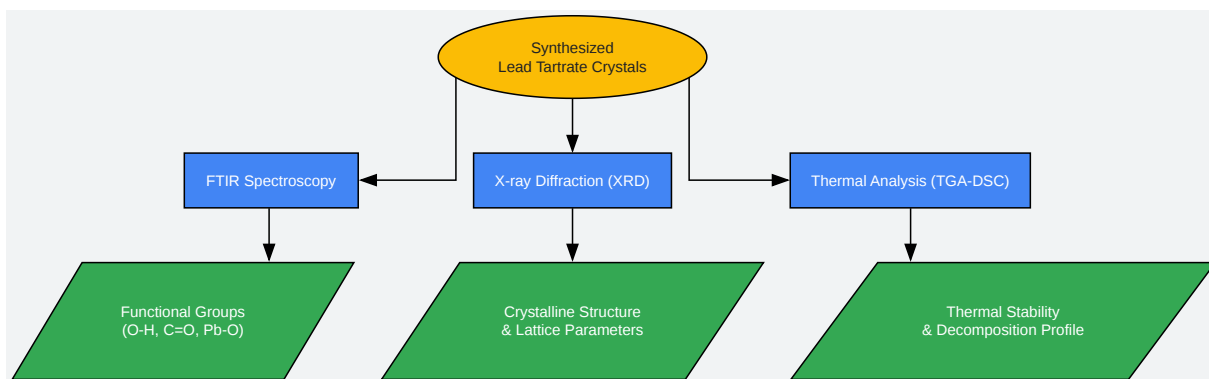
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of **lead tartrate**.



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Caption: Workflow for the synthesis of **lead tartrate** crystals via the gel growth method.



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Caption: Workflow for the characterization of synthesized **lead tartrate** crystals.

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